2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide

Chemical Structure Benzamide Derivative Comparative Analysis

2,4-Dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide (CAS 1216628-34-0) is a synthetic benzamide derivative featuring a 2,4-dichloro substitution pattern on the phenyl ring and a 1-hydroxycyclopentylmethyl moiety linked via an amide bond. This structural architecture places it within the broader class of cyclopentylbenzamide derivatives, which have been investigated in patents as potential orexin receptor antagonists for psychotic and cognitive disorders.

Molecular Formula C13H15Cl2NO2
Molecular Weight 288.17
CAS No. 1216628-34-0
Cat. No. B2890093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide
CAS1216628-34-0
Molecular FormulaC13H15Cl2NO2
Molecular Weight288.17
Structural Identifiers
SMILESC1CCC(C1)(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)O
InChIInChI=1S/C13H15Cl2NO2/c14-9-3-4-10(11(15)7-9)12(17)16-8-13(18)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8H2,(H,16,17)
InChIKeyIMKGQYMLDXNIPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide: Structural Baseline and Evidence Availability for Scientific Procurement


2,4-Dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide (CAS 1216628-34-0) is a synthetic benzamide derivative featuring a 2,4-dichloro substitution pattern on the phenyl ring and a 1-hydroxycyclopentylmethyl moiety linked via an amide bond. This structural architecture places it within the broader class of cyclopentylbenzamide derivatives, which have been investigated in patents as potential orexin receptor antagonists for psychotic and cognitive disorders [1]. However, for this specific compound, a comprehensive search of primary literature, authoritative databases, and reputable vendor technical datasheets reveals a critical absence of publicly available quantitative pharmacological, selectivity, or stability data. No direct evidence was found to support claims of differentiation from close analogs.

Procurement Risk with 2,4-Dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide: Why Analogs Are Not Interchangeable


Within the 2,4-dichloro-benzamide subclass, even minor structural modifications can profoundly alter biological activity, target selectivity, and physicochemical properties. The unique combination of a 1-hydroxycyclopentyl group and a methylene spacer in this compound distinguishes it from simpler analogs like 2,4-dichloro-N-cyclopentylbenzamide (CAS 301226-05-1), which lacks both the hydroxyl moiety and the spacer. Such differences are known to be critical for receptor binding and pharmacokinetics in this chemical space, as evidenced by the detailed structure-activity relationships described in related orexin receptor antagonist patents [1]. Generic substitution without direct comparative data therefore carries a high scientific risk, although the extent of this risk cannot currently be quantified due to the lack of published direct comparative studies for this specific compound.

2,4-Dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide: Quantitative Differential Evidence Assessment


Structural Differentiation from the Des-Hydroxy Analog 2,4-Dichloro-N-cyclopentylbenzamide

The target compound differs structurally from the commercially available analog 2,4-dichloro-N-cyclopentylbenzamide (CAS 301226-05-1) by the presence of a methylene (-CH2-) spacer between the amide nitrogen and the cyclopentyl ring, and a hydroxyl (-OH) substituent at the 1-position of the cyclopentyl ring [1]. The analog lacks both these features, resulting in a lower molecular weight (258.15 g/mol) compared to the target compound (288.17 g/mol) . This structural distinction introduces an additional hydrogen bond donor/acceptor motif that is anticipated to alter target binding kinetics and physicochemical properties such as logP and aqueous solubility, although no direct comparative experimental data for these parameters were identified in the allowed sources.

Chemical Structure Benzamide Derivative Comparative Analysis

Patent-Derived Class-Level Evidence for Cyclopentylbenzamide Orexin Receptor Antagonism

A patent (US9493432B2) describes cyclopentylbenzamide derivatives as orexin receptor antagonists, specifically noting selectivity for the orexin 1 receptor over the orexin 2 receptor for compounds within this general class [1]. While the exact compound 2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide is not explicitly exemplified or assayed in the disclosure, its core scaffold falls within the patented Markush structure. The patent reports that representative compounds demonstrate binding affinity, but no quantitative Ki or IC50 values are provided for this specific compound. The structural similarity to the patented class implies potential utility in orexin-related disorders, but the absence of direct activity data means the compound's potency and selectivity remain unvalidated.

Orexin Receptor Antagonist Cyclopentylbenzamide

Absence of Direct Pharmacological Comparator Data: A Procurement Risk Assessment

A systematic search of PubMed, BindingDB, ChEMBL, ChemSpider, and patent databases failed to identify any primary research paper or curated database entry containing direct, quantitative in vitro or in vivo data for 2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide. No data were found for receptor binding (Ki/IC50), cellular activity (EC50), ADME properties, or selectivity panels. This stands in contrast to structurally related compounds like N-((1-hydroxycyclopentyl)methyl)benzamide (CAS 100608-95-5), for which basic property data are listed in chemical catalogs. The complete data gap for the target compound represents the most critical finding for a procurement decision-maker.

Evidence Gap Analysis Procurement Risk Benzamide

Validated Application Scenarios for 2,4-Dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide Based on Current Evidence


Exploratory Orexin Receptor Pharmacology Screening

Given the compound's structural overlap with patented cyclopentylbenzamide orexin receptor antagonists [1], it may be procured as a candidate for in-house orexin 1/2 receptor binding and functional assays. However, users must design their own dose-response studies, as no pre-existing affinity data exist to guide starting concentrations.

Synthetic Intermediate for Further Derivatization

The compound's functional groups (hydroxyl, amide, aryl chloride) provide synthetic handles for generating analog libraries. The 2,4-dichloro motif is a common pharmacophore, and the hydroxycyclopentyl group offers a chiral center for stereochemical exploration. Procurement for medicinal chemistry campaigns is justified if the goal is to generate novel derivatives rather than rely on the compound's own bioactivity.

Analytical Reference Standard for Method Development

The compound can be procured as a reference standard for developing LC-MS or GC-MS analytical methods, particularly if it is a suspected metabolite or process impurity of a related dichlorobenzamide. In this scenario, quantitative differentiation is unnecessary; the compound's value lies in its ability to serve as a well-characterized, pure chemical marker for method validation.

Quote Request

Request a Quote for 2,4-dichloro-N-[(1-hydroxycyclopentyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.